molecular formula C51H87F3N24O17 B10855517 PKI (14-24)amide TFA

PKI (14-24)amide TFA

Cat. No.: B10855517
M. Wt: 1365.4 g/mol
InChI Key: WHXDJOUKXDRBLV-IQFKIXDSSA-N
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Description

PKI (14-24)amide (TFA) is a potent inhibitor of Protein Kinase A (PKA), which plays a crucial role in various cellular processes. This compound is known for its ability to significantly reduce cyclic adenosine monophosphate-dependent protein kinase activity within cellular homogenates .

Preparation Methods

The synthesis of PKI (14-24)amide (TFA) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The peptide is assembled on a solid support, and each amino acid is added sequentially. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected using a trifluoroacetic acid (TFA) cleavage cocktail . Industrial production methods follow similar principles but are scaled up to meet demand.

Chemical Reactions Analysis

PKI (14-24)amide (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions in its final form. The major products formed during its synthesis are the desired peptide and any by-products from incomplete reactions or side reactions .

Scientific Research Applications

PKI (14-24)amide (TFA) is widely used in scientific research due to its potent inhibitory effects on Protein Kinase A. It is utilized in studies related to cellular signaling pathways, particularly those involving cyclic adenosine monophosphate. This compound is also used in research on various diseases where Protein Kinase A plays a role, such as cancer, cardiovascular diseases, and neurological disorders .

Mechanism of Action

PKI (14-24)amide (TFA) exerts its effects by binding to the catalytic subunit of Protein Kinase A, thereby preventing the phosphorylation of target proteins. This inhibition disrupts the cyclic adenosine monophosphate signaling pathway, leading to altered cellular responses. The molecular targets of this compound include various proteins involved in cellular metabolism, division, and survival .

Comparison with Similar Compounds

PKI (14-24)amide (TFA) is one of several synthetic peptide analogs designed to inhibit Protein Kinase A. Other similar compounds include PKI (6-22)amide and PKI (5-24)amide. These compounds share a similar mechanism of action but differ in their amino acid sequences and potency. PKI (14-24)amide (TFA) is unique due to its specific sequence and strong inhibitory effects .

Properties

Molecular Formula

C51H87F3N24O17

Molecular Weight

1365.4 g/mol

IUPAC Name

(3S)-4-amino-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C49H86N24O15.C2HF3O2/c1-5-22(2)36(46(88)71-30(15-25-19-59-21-64-25)44(86)69-29(38(52)80)17-35(78)79)72-39(81)23(3)65-43(85)31(16-32(51)75)70-41(83)28(11-8-14-62-49(57)58)68-40(82)26(9-6-12-60-47(53)54)67-34(77)20-63-45(87)37(24(4)74)73-42(84)27(66-33(76)18-50)10-7-13-61-48(55)56;3-2(4,5)1(6)7/h19,21-24,26-31,36-37,74H,5-18,20,50H2,1-4H3,(H2,51,75)(H2,52,80)(H,59,64)(H,63,87)(H,65,85)(H,66,76)(H,67,77)(H,68,82)(H,69,86)(H,70,83)(H,71,88)(H,72,81)(H,73,84)(H,78,79)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62);(H,6,7)/t22-,23-,24+,26-,27-,28-,29-,30-,31-,36-,37-;/m0./s1

InChI Key

WHXDJOUKXDRBLV-IQFKIXDSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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